molecular formula C10H21N3O B11794595 2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide

2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide

Cat. No.: B11794595
M. Wt: 199.29 g/mol
InChI Key: UANBCDUZLHMKHF-GKAPJAKFSA-N
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Description

2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide is a chemical compound with the molecular formula C10H21N3O. This compound is known for its unique structure, which includes an amino group, an ethyl group, and a pyrrolidine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino propanamide and N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the synthesis include ethanol and water.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-ethylpropanamide: A simpler analog without the pyrrolidine ring.

    N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]amine: Lacks the amide group present in the target compound.

    Propanamide: A basic amide structure without the additional functional groups.

Uniqueness

2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the pyrrolidine ring and the ethyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide

InChI

InChI=1S/C10H21N3O/c1-4-13(10(14)8(2)11)9-5-6-12(3)7-9/h8-9H,4-7,11H2,1-3H3/t8?,9-/m0/s1

InChI Key

UANBCDUZLHMKHF-GKAPJAKFSA-N

Isomeric SMILES

CCN([C@H]1CCN(C1)C)C(=O)C(C)N

Canonical SMILES

CCN(C1CCN(C1)C)C(=O)C(C)N

Origin of Product

United States

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